molecular formula C44H85BrN2O13 B13710779 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester

17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester

Cat. No.: B13710779
M. Wt: 930.1 g/mol
InChI Key: NOKXBAZLIQQFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester is a compound that serves as a polyethylene glycol (PEG) linker. It contains a bromide group and a t-butyl protected carboxyl group. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester involves its role as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The t-butyl protected carboxyl group can be deprotected to yield a free carboxyl group, which can further participate in chemical reactions. These properties make it a versatile tool in chemical synthesis and bioconjugation .

Comparison with Similar Compounds

  • 17-(Bromoacetamido-PEG3-ethylcarbamoyl)heptadecanoic t-butyl ester
  • 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester
  • 17-(Bromoacetamido-PEG9-ethylcarbamoyl)nonanoic t-butyl ester

Comparison:

Properties

Molecular Formula

C44H85BrN2O13

Molecular Weight

930.1 g/mol

IUPAC Name

tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate

InChI

InChI=1S/C44H85BrN2O13/c1-44(2,3)60-43(50)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-41(48)46-20-22-51-24-26-53-28-30-55-32-34-57-36-38-59-39-37-58-35-33-56-31-29-54-27-25-52-23-21-47-42(49)40-45/h4-40H2,1-3H3,(H,46,48)(H,47,49)

InChI Key

NOKXBAZLIQQFMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr

Origin of Product

United States

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